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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

mechanism of action of a compound is paramount. This guide provides a detailed comparison

of the key experiments that established the function of L-364,918 as a potent and selective

cholecystokinin-A (CCK-A) receptor antagonist. We present supporting experimental data,

detailed protocols for replication, and visualizations of the underlying biological pathways and

experimental workflows.

L-364,918, also known as Devazepide, has been instrumental in elucidating the physiological

roles of the CCK-A receptor. Its high affinity and selectivity have made it a valuable tool in

gastroenterology and neuroscience research. This guide will delve into the foundational

experiments that characterized its activity, comparing its performance with the CCK-B/gastrin

receptor selective antagonist, L-365,260, and the non-selective CCK antagonist, proglumide.

Quantitative Comparison of Receptor Binding
Affinities
The cornerstone of establishing L-364,918's function was the characterization of its binding

affinity for cholecystokinin receptors. Radioligand binding assays were pivotal in quantifying its

high affinity for the CCK-A receptor and significantly lower affinity for the CCK-B (gastrin)

receptor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1673718?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Receptor
Subtype

Tissue/Cell
Line

Ki (nM) IC50 (nM) Reference

L-364,918

(Devazepide)
CCK-A

Guinea Pig

Pancreatic

Acini

4 ± 1 - [1]

CCK-A
Human CCK-

A Receptors
- ~5 [2]

CCK-B
Human CCK-

B Receptors
- >1000 [2]

L-365,260 CCK-A

Guinea Pig

Pancreatic

Acini

>200 - [1][3]

CCK-B

Guinea Pig

Brain

Membranes

2.3 - [4]

CCK-B
Human CCK-

B Receptors
- ~10 [2]

Proglumide
CCK-A &

CCK-B
Various

Low µM to

mM range
~500,000 [5][6]

Table 1: Comparative Binding Affinities of L-364,918 and Other CCK Receptor Antagonists.

This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations

(IC50) of L-364,918, L-365,260, and proglumide for CCK-A and CCK-B receptors. Lower

values indicate higher binding affinity. The data clearly demonstrates the high potency and

selectivity of L-364,918 for the CCK-A receptor.

Key Experiments & Detailed Protocols
The following sections detail the seminal experiments that functionally characterized L-

364,918.

Competitive Radioligand Binding Assay
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This in vitro assay is fundamental to determining the binding affinity of a compound for a

specific receptor. It involves the competition between a radiolabeled ligand and an unlabeled

test compound (e.g., L-364,918) for binding to the receptor.

Experimental Protocol:

Membrane Preparation:

Homogenize tissue rich in the target receptor (e.g., rat pancreas for CCK-A receptors) in a

suitable buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes.

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein

concentration.

Binding Reaction:

In a multi-well plate, add the membrane preparation, a fixed concentration of a

radiolabeled CCK-A receptor ligand (e.g., [125I]CCK-8), and varying concentrations of the

unlabeled competitor (L-364,918 or other antagonists).

Include control wells for total binding (radioligand and membranes only) and non-specific

binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

Incubate the plate to allow the binding to reach equilibrium.

Separation and Quantification:

Rapidly filter the contents of each well through a glass fiber filter to separate bound from

free radioligand.

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value, the concentration of the competitor that inhibits 50% of the

specific binding, by fitting the data to a sigmoidal dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation.
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Workflow for Competitive Radioligand Binding Assay
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Caption: Workflow of a competitive radioligand binding assay.
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Inhibition of CCK-Stimulated Amylase Release from
Pancreatic Acini
This functional assay assesses the ability of an antagonist to block the physiological effects of

CCK at the cellular level. Pancreatic acinar cells release amylase in response to CCK

stimulation, a process that is mediated by CCK-A receptors.

Experimental Protocol:

Isolation of Pancreatic Acini:

Euthanize a guinea pig or rat and surgically remove the pancreas.

Digest the pancreas with collagenase to disperse the acini.

Filter and wash the dispersed acini to remove undigested tissue and single cells.

Resuspend the acini in a physiological buffer.

Amylase Release Assay:

Pre-incubate aliquots of the acinar suspension with varying concentrations of L-364,918 or

other antagonists.

Stimulate amylase release by adding a submaximal concentration of CCK-8.

Include control tubes with no antagonist (stimulated control) and no CCK-8 (basal

release).

Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by placing the tubes on ice and centrifuging to pellet the acini.

Collect the supernatant, which contains the released amylase.

Amylase Activity Measurement:
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Measure the amylase activity in the supernatant using a commercially available amylase

assay kit.

Measure the total amylase content in a separate aliquot of the acinar suspension that has

been lysed.

Data Analysis:

Express the amylase release as a percentage of the total cellular amylase.

Plot the percentage of amylase release against the logarithm of the antagonist

concentration.

Determine the IC50 value for the inhibition of CCK-stimulated amylase release.
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Workflow for Amylase Release Assay
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Caption: Workflow for CCK-stimulated amylase release assay.
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In Vivo Gastric Emptying Assay in Rats
This in vivo experiment demonstrates the physiological effect of L-364,918 on a key

gastrointestinal function regulated by CCK. CCK is known to delay gastric emptying, and a

CCK-A receptor antagonist is expected to block this effect.

Experimental Protocol:

Animal Preparation:

Fast rats overnight but allow free access to water.

Administer L-364,918 or a vehicle control via an appropriate route (e.g., intraperitoneal

injection) at a predetermined time before the test meal.

Test Meal Administration:

Administer a non-nutrient, non-absorbable test meal containing a marker (e.g., phenol red)

via oral gavage.

In some experimental groups, co-administer CCK-8 to induce a delay in gastric emptying.

Measurement of Gastric Emptying:

At a specific time point after the test meal, euthanize the rats.

Clamp the pylorus and cardia to prevent further emptying or reflux.

Surgically remove the stomach.

Homogenize the stomach and its contents in a known volume of fluid.

Centrifuge the homogenate and collect the supernatant.

Measure the concentration of the marker (phenol red) in the supernatant

spectrophotometrically.

Data Analysis:
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Calculate the amount of marker remaining in the stomach.

Express gastric emptying as the percentage of the test meal that has emptied from the

stomach.

Compare the gastric emptying rates between the different treatment groups (vehicle, L-

364,918, CCK-8, and L-364,918 + CCK-8).

Cholecystokinin Receptor Signaling Pathway
The antagonistic action of L-364,918 is best understood in the context of the CCK-A receptor's

signaling pathway. Upon binding of the endogenous agonist, cholecystokinin, the CCK-A

receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling

cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,

while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the

physiological responses associated with CCK-A receptor activation, such as pancreatic enzyme

secretion and gallbladder contraction. L-364,918 competitively binds to the CCK-A receptor,

preventing CCK from binding and thereby inhibiting this signaling cascade.[7][8][9][10]
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CCK-A Receptor Signaling Pathway and Inhibition by L-364,918
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Caption: CCK-A receptor signaling and its inhibition by L-364,918.
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This guide provides a comprehensive overview of the key experiments that established the

function of L-364,918 as a selective CCK-A receptor antagonist. The provided data and

protocols serve as a valuable resource for researchers seeking to replicate these foundational

studies or to further investigate the roles of the cholecystokinin system in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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